

Comparative Guide to the Cross-Coupling of 1-(Bromoethynyl)cyclohexene

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Compound of Interest

Compound Name: 1-(Bromoethynyl)cyclohexene

Cat. No.: B15483076

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For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of four common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Stille, and Negishi—utilizing **1-(bromoethynyl)cyclohexene** as the electrophilic substrate. The data presented herein is synthesized from various studies on haloalkynes and related substrates to provide a predictive framework for reaction selection and optimization.

Performance Comparison of Cross-Coupling Reactions

The choice of a cross-coupling reaction significantly impacts reaction efficiency, substrate scope, and functional group tolerance. Below is a summary of typical performance characteristics for the Sonogashira, Suzuki, Stille, and Negishi reactions with bromoalkynes like **1-(bromoethynyl)cyclohexene**.



Reaction Type	Typical Nucleoph ile	Catalyst System (Typical)	Relative Rate	Function al Group Tolerance	Key Advantag es	Key Disadvant ages
Sonogashir a	Terminal Alkyne	Pd(PPh₃)2 Cl2 / Cul	Fast	Good	Direct C(sp)- C(sp) bond formation.	Requires a copper co-catalyst which can lead to alkyne homocoupling.
Suzuki	Organobor on Reagent	Pd(PPh₃)₄ or PdCl₂(dppf)	Moderate to Fast	Excellent	Boronic acids are stable and environme ntally benign.	Requires a base which can be incompatible with sensitive substrates.
Stille	Organosta nnane Reagent	Pd(PPh₃)₄	Moderate	Good	Tolerant to a wide range of functional groups.	Toxicity of organotin reagents and byproducts
Negishi	Organozinc Reagent	Pd(PPh₃)₄ or Ni(acac)₂	Very Fast	Moderate	High reactivity of organozinc reagents.	Organozinc reagents are moisture and airsensitive.

Kinetic Data Insights



While specific kinetic data for the cross-coupling of **1-(bromoethynyl)cyclohexene** is not extensively available in the literature, we can infer trends from studies on similar haloalkyne and aryl halide systems. The reactivity of the halide in these reactions generally follows the order I > OTf > Br >> Cl.[2][3]

For Sonogashira reactions, the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst is often the rate-limiting step.[4] Studies on aryl bromides have reported activation enthalpies in the range of 54-82 kJ/mol.[4] Electron-withdrawing groups on the halide substrate tend to increase the reaction rate.

In Suzuki couplings, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be rate-limiting. The reaction requires activation of the boronic acid with a base.[5]

The Negishi coupling is known for its high reaction rates due to the reactivity of the organozinc reagents.[1] However, these reagents' sensitivity to air and moisture necessitates stringent reaction conditions.[1]

The Stille reaction's rate is influenced by the ligands on the palladium catalyst and the nature of the organostannane. The transmetalation step is often rate-determining.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for each cross-coupling reaction, which can be adapted for **1- (bromoethynyl)cyclohexene**.

Sonogashira Coupling: General Procedure

To a solution of **1-(bromoethynyl)cyclohexene** (1.0 eq) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction progress is monitored by TLC or GC.

Suzuki-Miyaura Coupling: General Procedure



In a reaction vessel, **1-(bromoethynyl)cyclohexene** (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) are combined in a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The mixture is degassed and then heated, typically between 80-110 °C, until the starting material is consumed.

Stille Coupling: General Procedure

1-(Bromoethynyl)cyclohexene (1.0 eq) and an organostannane reagent (1.0-1.2 eq) are dissolved in an anhydrous, degassed solvent such as toluene or THF. A palladium catalyst, commonly Pd(PPh₃)₄ (1-5 mol%), is added, and the reaction is heated to reflux. The reaction progress is monitored by an appropriate chromatographic technique.

Negishi Coupling: General Procedure

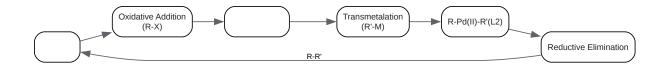
Due to the air and moisture sensitivity of organozinc reagents, this reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., THF or diethyl ether). The organozinc reagent is either prepared in situ or added to a solution of **1-(bromoethynyl)cyclohexene** (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 1-5 mol%). The reaction is typically carried out at room temperature or with mild heating.

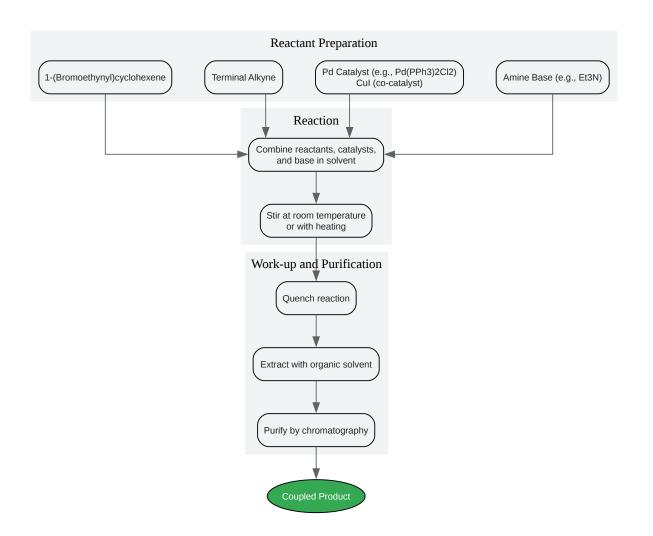
Reaction Mechanisms

The catalytic cycles for Sonogashira, Suzuki, Stille, and Negishi couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific intermediates and the rate-determining step can vary depending on the reaction type, substrates, and conditions.

Catalytic Cycle Overview







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